Compound Description: PF-04447943 is a selective and brain-penetrant Phosphodiesterase 9A (PDE9A) inhibitor. It exhibits procognitive activity in rodent models and has undergone clinical trials for the treatment of cognitive disorders [, ].
Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with promising anti-inflammatory activity in vitro and in vivo. Research suggests that EPPA-1 has an improved therapeutic index compared to earlier generation PDE4 inhibitors, demonstrating reduced emetogenicity [].
Compound Description: This compound is a precursor used in the synthesis of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione, a compound produced via a novel photochemical method involving a unique ring contraction and cyclization sequence [].
Compound Description: This compound is an orally active CCR5 antagonist. It was synthesized through a practical method involving esterification, intramolecular Claisen-type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation [].
Compound Description: VNO is a potential oxidative impurity identified during the oxidative stress degradation of Venetoclax, a BCL-2 inhibitor used to treat various blood cancers. VNO can further rearrange to form the venetoclax hydroxylamine impurity (VHA) through a Meisenheimer rearrangement [].
Compound Description: Compound 1e is a novel dipeptide synthon, serving as a building block for synthesizing peptides. Its utility is demonstrated in the successful preparation of a nonapeptide analog of the antibiotic Trichovirin I 1B [].
Compound Description: CITFA is a novel G protein-coupled estrogen receptor (GPER) agonist that exhibits neuroprotective effects by promoting neurite growth in rat embryonic hippocampal neurons [].
Compound Description: This complex molecule represents an albumin-conjugated drug used in the development of antibody-drug conjugates (ADCs). It utilizes albumin to improve the pharmacokinetic properties of the anti-cancer drug SN-38 [].
Compound Description: This compound is a triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone, synthesized using a microwave-assisted click chemistry approach. It shows potent anti-cancer activity, particularly against the MDA-MB231 breast cancer cell line [].
Compound Description: CD12681 is a potent RORγ inverse agonist. It exhibits in vivo activity in an IL-23-induced mouse skin inflammation model and is investigated as a potential topical treatment for psoriasis [].
Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist. It possesses a favorable duration of action and has been investigated in phase 1 clinical trials for neuropsychiatric disorders [].
Compound Description: This compound is a human histone methyltransferase EZH2 inhibitor. It's relevant to the development of potential cancer therapies [].
Compound Description: This compound, referred to as 'compound 1' in the referenced patent, is an apoptosis-inducing agent that targets anti-apoptotic Bcl-2 family proteins. It has potential applications in cancer treatment [, ].
Compound Description: This complex natural product, aurodox, belongs to a family of antibiotics. It exhibits potent activity against gram-positive bacteria [, ].
Compound Description: KU-32 is a small molecule inhibitor of heat shock protein 90 (Hsp90) that indirectly upregulates heat shock protein 70 (Hsp70) expression. It has demonstrated neuroprotective effects in models of diabetic peripheral neuropathy (DPN) [, ].
Compound Description: Compound 23 is a tool molecule identified as a potential positron emission tomography (PET) imaging agent for T cells. This molecule targets interleukin-2-inducible T-cell kinase (Itk) and may facilitate the visualization of T cell distribution in patients [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.